molecular formula C39H48NNaO14 B12748539 Acetic acid, ((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-, 21-acetate, sodium salt CAS No. 102585-47-7

Acetic acid, ((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-, 21-acetate, sodium salt

Cat. No.: B12748539
CAS No.: 102585-47-7
M. Wt: 777.8 g/mol
InChI Key: WGMGFUHZAFYGSO-VLIBQTNGSA-M
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Description

Acetic acid, ((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-, 21-acetate, sodium salt is a complex organic compound with the molecular formula C39H48NNaO14 and a molecular weight of 777.786489 g/mol. This compound is notable for its intricate structure, which includes multiple hydroxyl groups, methoxy groups, and an epoxide ring, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of acetic acid, ((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-, 21-acetate, sodium salt involves multiple steps, including the formation of the naphthofuran core and subsequent functionalization. Industrial production methods typically involve high-purity synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The epoxide ring can be reduced to form diols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Acetic acid, ((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-, 21-acetate, sodium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of high-value chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The epoxide ring may also contribute to its reactivity and biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, acetic acid, ((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-, 21-acetate, sodium salt is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • Acetic acid, ((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-, 21-acetate, 1-butyl-2,2-dipropylhydrazide .
  • Acetic acid, ((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-, 21-acetate, 2,2-diethyl-1-propylhydrazide .

These compounds share similar core structures but differ in their side chains and functional groups, leading to variations in their chemical and biological properties.

Properties

CAS No.

102585-47-7

Molecular Formula

C39H48NNaO14

Molecular Weight

777.8 g/mol

IUPAC Name

sodium;2-[[(7S,9E,11S,12R,13S,14R,15R,16R,18S,19E,21E)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetate

InChI

InChI=1S/C39H49NO14.Na/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44;/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43);/q;+1/p-1/b11-10+,14-13+,18-12+;/t17-,19+,20+,21+,25-,31?,32+,35+,39-;/m0./s1

InChI Key

WGMGFUHZAFYGSO-VLIBQTNGSA-M

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H](C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)[O-])\C.[Na+]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)[O-])C.[Na+]

Origin of Product

United States

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